2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC19792824
Molecular Formula: C20H31N3O
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | 2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3 |
| Standard InChI Key | XVWSNXCGZHYLJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Introduction
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound classified under the amino ketone group. Its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. This article provides a detailed exploration of its structure, synthesis, chemical properties, and potential applications.
Molecular Features
This compound features:
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Functional Groups: An amino group (-NH2) and a ketone group (-C=O).
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Structural Elements:
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A pyrrolidine ring.
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A cyclopropyl group.
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A benzyl moiety.
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Molecular Formula and Weight
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Molecular Formula: C18H28N2O.
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Molecular Weight: Approximately 329.5 g/mol.
Synthetic Route
The synthesis of this compound involves multi-step organic reactions. The general process includes:
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Formation of the Pyrrolidine Ring: Cyclization reactions using suitable diamine precursors.
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Introduction of the Benzyl Group: Nucleophilic substitution reactions with benzyl halides.
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Addition of the Cyclopropyl Group: Cyclopropanation reactions involving carbene intermediates.
Reaction Conditions
Key factors for optimizing yield and purity:
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Temperature: Controlled to avoid side reactions.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF).
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Catalysts: Transition metal catalysts for specific steps.
Reactivity
This compound is reactive due to its functional groups:
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Oxidation: The ketone group can be oxidized under strong conditions.
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Reduction: Reduction can modify the ketone to an alcohol.
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Substitution Reactions: The amino group can participate in nucleophilic substitution.
Common Reagents
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Oxidizing Agents: Potassium permanganate (KMnO4).
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Reducing Agents: Lithium aluminum hydride (LiAlH4).
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Nucleophiles: Alkoxides or amines.
Medicinal Chemistry
The compound's structure suggests potential biological activity:
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Hypothesized to interact with enzymes or receptors due to its amino and ketone groups.
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Potential applications in drug development targeting specific biochemical pathways.
Materials Science
Its unique structural features may allow applications in:
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Polymer synthesis.
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Development of specialty materials.
Research Gaps and Future Directions
Despite its potential, research on this compound remains limited:
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Detailed biological activity studies are needed to explore therapeutic applications.
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Experimental determination of physical properties (e.g., melting/boiling points) is required for comprehensive characterization.
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Mechanistic studies on its interaction with biological systems could elucidate its role in medicinal chemistry.
This detailed analysis highlights the importance of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one as a versatile compound with promising applications in science and industry, warranting further investigation into its properties and uses.
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